Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a trifluoromethoxyphenyl group, and a sulfamoyl moiety
Preparation Methods
The synthesis of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves electrophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate include other benzothiophene derivatives and trifluoromethoxyphenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:
Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 2-carboxybenzothiophene have similar core structures but different substituents, leading to varied chemical and biological properties.
Trifluoromethoxyphenyl Compounds: Compounds such as 4-(trifluoromethoxy)phenol and 4-(trifluoromethoxy)aniline share the trifluoromethoxyphenyl group but differ in their additional functional groups and applications.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO5S2/c1-25-16(22)14-15(12-4-2-3-5-13(12)27-14)28(23,24)21-10-6-8-11(9-7-10)26-17(18,19)20/h2-9,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECUCDOXPRZTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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